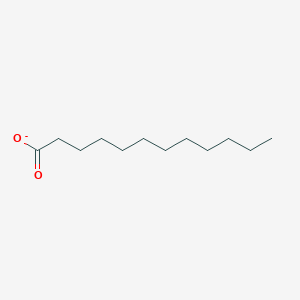

Dodecanoate

Overview

Description

Dodecanoate, commonly known as laurate, is a saturated fatty acid anion (C12H23O2<sup>−</sup>) derived from dodecanoic acid. Its esters, such as ethyl this compound (CAS 106-33-2), are widely studied for their biological and industrial applications. Ethyl this compound is a fatty acid ethyl ester formed by esterification of ethanol and lauric acid, notable for its fruity aroma and roles in antimicrobial, antioxidant, and anti-cancer activities . It is abundant in natural extracts, constituting 27.71% in Spirulina platensis and contributing to flavor profiles in fruits and wines .

Scientific Research Applications

Biomedicine

1.1. Biodegradable Polymers

Dodecanoate is utilized in the synthesis of biodegradable polymers such as poly(glycerol this compound) (PGD). PGD has been developed for soft tissue repair applications due to its favorable mechanical properties and biocompatibility. Research indicates that varying the crosslink density of PGD can enhance its mechanical and thermal properties, making it suitable for cardiovascular and orthopedic repairs .

Case Study: A study demonstrated that PGD exhibits significant elastic deformation (70–80%) under physiological conditions, which is critical for applications in soft tissue engineering .

1.2. Antimicrobial Properties

This compound possesses antibacterial properties that are effective against skin bacteria like Propionibacterium acnes, which is associated with acne development. This characteristic makes this compound a potential ingredient in acne treatment formulations .

Case Study: Clinical evaluations have shown that formulations containing this compound can reduce acne lesions by targeting the overgrowth of Propionibacterium acnes on the skin .

Cosmetics and Personal Care

This compound is commonly used in the formulation of various cosmetic products due to its emulsifying and surfactant properties. It is effective in creating stable emulsions in creams and lotions.

Applications:

- Emulsifiers: this compound helps stabilize oil-in-water emulsions in creams.

- Surfactants: It is used in shampoos and body washes for its cleansing properties.

Data Table: Cosmetic Applications of this compound

| Product Type | Function | Example Products |

|---|---|---|

| Creams | Emulsifier | Moisturizers |

| Shampoos | Surfactant | Cleansing shampoos |

| Body Washes | Cleansing Agent | Liquid soaps |

Food Technology

In food technology, this compound is used as a food additive due to its flavoring and preservative qualities. It acts as a natural antimicrobial agent that can extend the shelf life of food products.

Applications:

- Preservatives: this compound can inhibit microbial growth in food products.

- Flavoring Agents: It contributes to the flavor profile of certain food items.

Industrial Applications

This compound finds extensive use in industrial applications, particularly in the production of soaps, detergents, and lubricants.

4.1. Soap Production

Dodecanoic acid is reacted with sodium hydroxide to produce sodium laurate, a common soap ingredient . This reaction is crucial for creating various cleaning products.

4.2. Lubricants

Due to its chemical properties, this compound is incorporated into formulations for lubricants used in machinery and automotive applications.

Data Table: Industrial Applications of this compound

| Application Type | Function | Industry |

|---|---|---|

| Soap Production | Surfactant | Cleaning Products |

| Lubricants | Reducing Friction | Automotive & Machinery |

Chemical Reactions Analysis

Decarboxylation Reactions

One of the notable reactions involving dodecanoate is the ketonic decarboxylation of dodecanoic acid, which produces 12-tricosanone. This reaction is catalyzed by magnesium oxide (MgO) and occurs under moderate temperatures (250 °C to 300 °C). The reaction conditions and results are summarized in Table 1.

| Catalyst Load (%) | Temperature (°C) | Ketone Yield (%) |

|---|---|---|

| 1 | 250 | 50 |

| 3 | 280 | 65 |

| 5 | 300 | 75 |

The yield of ketones was primarily influenced by temperature rather than the particle size of the catalyst .

Formation of Magnesium this compound

Magnesium this compound can be synthesized by reacting dodecanoic acid with magnesium chloride in the presence of sodium hydroxide. The procedure involves heating dodecanoic acid with water, adding sodium hydroxide to neutralize the acid, and subsequently introducing magnesium chloride. The reaction leads to the formation of magnesium this compound, which has been characterized using Fourier-transform infrared spectroscopy (FTIR) and powder X-ray diffraction (PXRD) techniques. The following steps outline this process:

-

Heat dodecanoic acid with water to melt it.

-

Add sodium hydroxide and stir for 90 minutes.

-

Introduce magnesium chloride and stir for an additional hour.

-

Wash the product with water and ethanol, then dry at 70 °C.

The characterization results indicate that magnesium this compound exhibits specific diffraction peaks consistent with its crystalline structure .

Electrochemical Reactions

This compound also participates in electrochemical reactions, particularly when used as a surfactant in lead deposition processes. In alkaline solutions, sodium this compound forms a film on lead surfaces, affecting the electrochemical behavior of lead during cyclic voltammetry experiments. The presence of this compound ions leads to complexation with lead ions, inhibiting further oxidation processes .

Biological Reactions

In biological systems, this compound is involved in several enzymatic reactions. For example, it participates in acylation processes where it reacts with adenosine triphosphate and coenzyme A to form lauroyl-CoA. This reaction is crucial for lipid metabolism and energy production within cells .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing dodecanoate esters, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves esterification of dodecanoic acid with alcohols under acid catalysis (e.g., H₂SO₄). Key variables include molar ratios (acid:alcohol), temperature (60–100°C), and reaction time (4–24 hrs). Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification via distillation or recrystallization. Purity is validated using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic techniques?

- Methodological Answer:

- NMR : Proton (¹H) and carbon (¹³C) NMR identify functional groups and confirm ester bond formation (e.g., δ ~4.1 ppm for –COOCH₃ in methyl this compound) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ confirm ester carbonyl groups.

- GC-MS : Quantifies purity and identifies volatile byproducts. Calibration with certified reference materials (CRMs) ensures accuracy .

Q. What are the standard protocols for assessing this compound stability under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer: Accelerated stability studies involve incubating this compound solutions at controlled pH (2–12) and temperatures (25–60°C). Samples are analyzed at intervals via high-performance liquid chromatography (HPLC) to track degradation kinetics. Activation energy (Eₐ) calculations using the Arrhenius equation predict shelf-life .

Advanced Research Questions

Q. How do molecular interactions between this compound and lipid bilayers influence its bioavailability in drug delivery systems?

- Methodological Answer: Use fluorescence anisotropy or differential scanning calorimetry (DSC) to study membrane fluidity changes. Molecular dynamics (MD) simulations (e.g., GROMACS) model this compound insertion into lipid bilayers. Compare results with in vitro permeability assays (e.g., Caco-2 cell monolayers) to validate predictive models .

Q. How can contradictory data on this compound’s solubility in polar vs. nonpolar solvents be systematically resolved?

- Methodological Answer: Conduct meta-analysis of published solubility data using the Hansen Solubility Parameters (HSP) framework. Experimental validation via cloud-point titration or shake-flask methods under controlled humidity/temperature. Statistical tools (e.g., ANOVA) identify outliers, while machine learning (e.g., Random Forest) correlates solvent properties with solubility trends .

Q. What experimental and computational strategies address discrepancies in this compound’s reported thermodynamic properties (e.g., enthalpy of combustion)?

- Methodological Answer:

- Experimental : Bomb calorimetry with rigorous calibration (NIST-traceable standards) and error propagation analysis.

- Computational : Density Functional Theory (DFT) calculations (e.g., Gaussian software) compare theoretical vs. experimental values. Sensitivity analysis identifies variables (e.g., impurity levels) contributing to discrepancies .

Q. How can this compound’s role in metabolic pathways be investigated using isotope labeling and tracer studies?

- Methodological Answer: Synthesize deuterated this compound (e.g., methyl this compound-d23) for stable isotope tracing. Use LC-MS/MS to track metabolite flux in cell cultures or animal models. Kinetic isotope effects (KIE) and mass isotopomer distribution analysis (MIDA) elucidate pathway bottlenecks .

Q. Methodological Frameworks for Rigorous Research

Q. What criteria (e.g., FINER, PICO) ensure this compound research questions are feasible and novel?

- Answer: Apply the FINER framework:

- Feasible : Ensure access to this compound derivatives and analytical instrumentation.

- Novel : Address gaps (e.g., this compound-protein binding kinetics).

- Ethical : Follow institutional guidelines for biological studies.

- Relevant : Link findings to applications (e.g., antimicrobial coatings).

Q. How should researchers design experiments to minimize bias in this compound bioactivity studies?

- Methodological Answer: Use randomized block designs for in vitro assays. Blind sample preparation and analysis. Validate results with orthogonal methods (e.g., cytotoxicity assays + fluorescence microscopy). Report effect sizes with 95% confidence intervals to contextualize significance .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ammonium Dodecanoate vs. Ammonium Decanoate

A comparative study using small-angle neutron scattering revealed distinct micellar behaviors:

- Ammonium this compound (C12) forms rod-like micelles, with micellar mass increasing with surfactant concentration.

- Ammonium decanoate (C10) exhibits smaller, spherical micelles without significant growth in mass. This difference is attributed to the longer alkyl chain of this compound, which enhances hydrophobic interactions and promotes elongation .

Table 1: Micellar Properties of Ammonium Salts

| Compound | Micellar Shape | Concentration Dependency | Reference |

|---|---|---|---|

| Ammonium this compound | Rod-like | Increases with concentration | |

| Ammonium decanoate | Spherical | Minimal growth |

Neryl this compound vs. Neryl Decanoate in Pheromone Activity

In Dalopius marginatus beetles, neryl decanoate (C10) is the primary sex pheromone, while neryl this compound (C12) constitutes only 3% of gland extracts. Field tests showed:

- Neryl decanoate alone attracted >10,000 males.

- This highlights chain-length specificity in pheromone signaling .

Methyl this compound vs. Oxidized Derivatives in Enzymatic Reactivity

The AlkB enzyme from Pseudomonas putida oxidizes 12-hydroxymethyl this compound and 12-oxo methyl this compound at different rates compared to non-esterified substrates. Methyl this compound derivatives show altered reactivity due to steric hindrance from the ester group, unlike linear-chain analogs .

Sodium this compound vs. Other Fatty Acid Salts in Bacterial Resistance

- Sodium this compound resistance in Salmonella enterica requires the EmrAB efflux pump, independent of TolC .

- Shorter-chain salts (e.g., sodium decanoate) are less toxic, as they are more readily metabolized.

Table 2: Microbial Resistance Mechanisms

| Compound | Key Efflux System | Toxicity Profile | Reference |

|---|---|---|---|

| Sodium this compound | EmrAB | High (requires efflux) | |

| Sodium decanoate | AcrAB-TolC | Moderate | [Hypothesized] |

Methyl this compound vs. Butyl Stearate in Lubrication

In aluminum rolling oils:

- Methyl this compound combined with butyl stearate reduced friction coefficient to 0.0841, outperforming alcohol-ester blends.

- The ester’s polar group enhances adsorption on metal surfaces, improving lubricity .

Environmental and Physicochemical Properties

Bioaccumulation and Mobility

- Methyl this compound has a predicted bioconcentration factor (BCF) of 290 but may be metabolized faster in aquatic organisms than estimated. Its soil mobility is low (Koc ≈ 1600) .

- Ethyl this compound shares similar hydrophobicity (log Kow ~5.4) but exhibits higher volatility due to the ethyl group, impacting environmental persistence .

Preparation Methods

Extraction and Isolation from Natural Sources

Dodecanoic acid, the precursor to dodecanoate, is predominantly sourced from plant oils such as coconut oil (containing 40–50% lauric acid) and palm kernel oil (45–55%) . Industrial isolation involves saponification of triglycerides using alkaline solutions (e.g., NaOH or KOH), yielding laurate salts. Subsequent acidification with mineral acids like HCl liberates free lauric acid, which is purified via fractional distillation . For example, coconut oil saponification at 80°C for 2 hours produces sodium laurate with >95% yield, which is then protonated to lauric acid . Renewable processes further convert lauric acid to this compound salts or esters through reactions with alcohols or bases .

Chemical Synthesis via Esterification

Acid-Catalyzed Esterification

Conventional esterification employs Brønsted acids like H₂SO₄ or HCl to catalyze the reaction between lauric acid and alcohols. For instance, methyl laurate synthesis using H₂SO₄ (5 wt%) at 65°C for 4 hours achieves 85–90% conversion . However, this method faces challenges such as corrosion, difficult catalyst recovery, and side reactions.

Ionic Liquid-Catalyzed Esterification

Ionic liquids (ILs) offer a sustainable alternative due to their tunable acidity and reusability. A study comparing [Hmim]HSO₄, [Hnmp]HSO₄, and H₂SO₄ found that [Hnmp]HSO₄ (5.23 wt%) at 70°C for 2.27 hours with a methanol-to-lauric acid molar ratio of 7.68:1 achieves 98.58% conversion . The IL’s dual acid–base sites enhance nucleophilic attack on the carbonyl group, while its non-volatility simplifies recycling (5 cycles with <5% activity loss) .

Table 1: Optimization of Methyl Laurate Synthesis Using [Hnmp]HSO₄

| Parameter | Optimal Value | Conversion (%) |

|---|---|---|

| Catalyst Loading (wt%) | 5.23 | 98.58 |

| Methanol/Lauric Acid | 7.68:1 | 98.58 |

| Temperature (°C) | 70 | 98.58 |

| Time (h) | 2.27 | 98.58 |

Enzymatic Esterification

Lipases like Candida antarctica immobilized on acrylic resin (Novozym 435) enable solvent-free esterification at milder conditions (50°C, 24 hours), achieving 92% ethyl laurate yield . Enzyme specificity minimizes byproducts, but high costs and sensitivity to free fatty acids limit industrial adoption .

Transesterification Processes

Transesterification of lauric acid esters with higher alcohols or triglycerides is pivotal in biodiesel production. For example, glycerol monolaurate synthesis via triglyceride transesterification with glycerol uses K₂CO₃ (2 wt%) at 120°C, yielding 88% product . Solid catalysts like MgO–ZrO₂ nanocomposites further improve selectivity (>95%) by reducing soap formation .

Salt Formation for Ionic Liquids and Surfactants

This compound salts are synthesized by neutralizing lauric acid with bases. For ionic liquids, 1-butyl-3-methylimidazolium hydroxide ([C₄MIM]OH) reacts stoichiometrically with lauric acid at 25°C, forming [C₄MIM][C₁₁COO] with >99% purity . Thermogravimetric analysis confirms stability up to 450 K, with decomposition via nucleophilic substitution at the methyl group .

Table 2: Thermal Stability of this compound Ionic Liquids

| Ionic Liquid | Decomposition Pathway | Activation Energy (kJ/mol) |

|---|---|---|

| [C₄MIM][C₁₁COO] | Methyl group substitution | 68.45 |

| [C₁₀(MIM)₂][C₁₁COO]₂ | Spacer chain cleavage | 70.12 |

Industrial-Scale Production Techniques

Continuous-Flow Reactors

Twin-screw extruders enable continuous esterification of cellulose with lauric acid at 120°C and 300 rpm, producing hydrophobic cellulose laurate (800 meq/kg ester content) . This method reduces reaction times from 48 hours (batch) to 20 minutes .

Catalytic Distillation

Reactive dividing wall columns integrate esterification and separation, achieving 99% methyl laurate purity with H₂SO₄ (3 wt%) at 70°C . This approach cuts energy use by 30% compared to conventional setups .

Recent Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 15 minutes) accelerates lauric acid esterification with ethanol, yielding 94% ethyl laurate using [Hnmp]HSO₄ . Uniform heating enhances reaction kinetics by 40% .

Biocatalytic Polycondensation

Poly(glycerol-dodecanoate) synthesis via enzymatic polycondensation of glycerol and lauric acid uses Thermomyces lanuginosus lipase (60°C, 48 hours), achieving a molecular weight of 12 kDa . This biodegradable polymer is ideal for medical implants .

Comparative Analysis of Synthesis Routes

Table 3: Efficiency of this compound Preparation Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid-Catalyzed Ester. | H₂SO₄ | 65 | 4 | 85 |

| Ionic Liquid Ester. | [Hnmp]HSO₄ | 70 | 2.27 | 98.58 |

| Enzymatic Ester. | Novozym 435 | 50 | 24 | 92 |

| Transesterification | K₂CO₃ | 120 | 6 | 88 |

Ionic liquid-catalyzed esterification outperforms other methods in yield and sustainability, though enzymatic routes excel in specificity. Industrial processes prioritize continuous-flow systems for scalability, while biomedical applications favor biocatalytic synthesis .

Properties

Molecular Formula |

C12H23O2- |

|---|---|

Molecular Weight |

199.31 g/mol |

IUPAC Name |

dodecanoate |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/p-1 |

InChI Key |

POULHZVOKOAJMA-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.